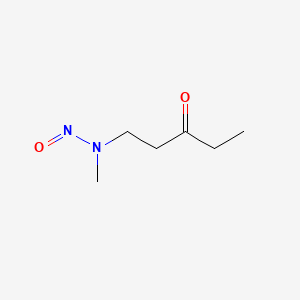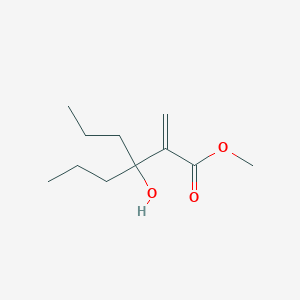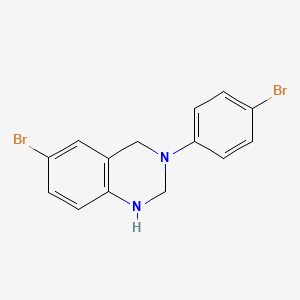
6-Bromo-3-(4-bromophenyl)-1,2,3,4-tetrahydroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-(4-bromophenyl)-1,2,3,4-tetrahydroquinazoline is a synthetic organic compound that belongs to the class of tetrahydroquinazolines This compound is characterized by the presence of bromine atoms attached to both the quinazoline ring and the phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(4-bromophenyl)-1,2,3,4-tetrahydroquinazoline typically involves the reaction of 4-bromobenzaldehyde with 2-aminobenzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the desired tetrahydroquinazoline compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-(4-bromophenyl)-1,2,3,4-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atoms.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted tetrahydroquinazolines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-(4-bromophenyl)-1,2,3,4-tetrahydroquinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-(4-bromophenyl)-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-3-(4-bromophenyl)-4-methylcoumarin
- 6-Bromo-3-(4-bromophenyl)-8-chloro-4-methylcoumarin
Uniqueness
6-Bromo-3-(4-bromophenyl)-1,2,3,4-tetrahydroquinazoline is unique due to its tetrahydroquinazoline core structure, which imparts distinct chemical and biological properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
112434-28-3 |
|---|---|
Molekularformel |
C14H12Br2N2 |
Molekulargewicht |
368.07 g/mol |
IUPAC-Name |
6-bromo-3-(4-bromophenyl)-2,4-dihydro-1H-quinazoline |
InChI |
InChI=1S/C14H12Br2N2/c15-11-1-4-13(5-2-11)18-8-10-7-12(16)3-6-14(10)17-9-18/h1-7,17H,8-9H2 |
InChI-Schlüssel |
UZHCULWKJUKVQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)Br)NCN1C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


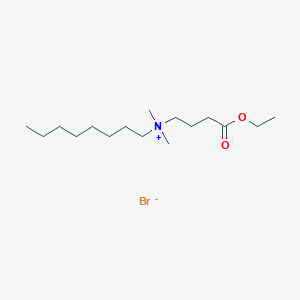
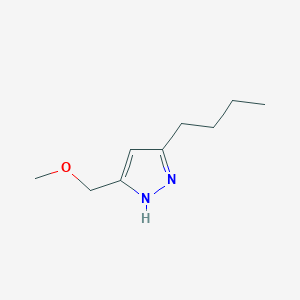
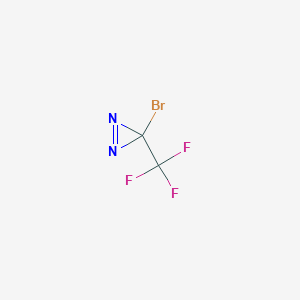

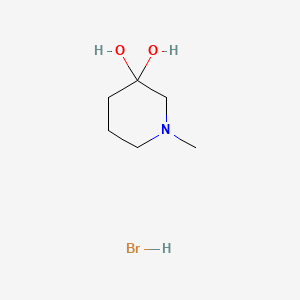

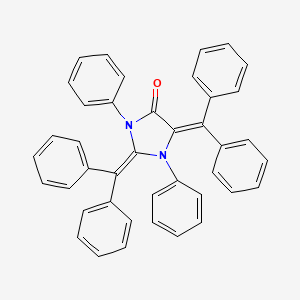

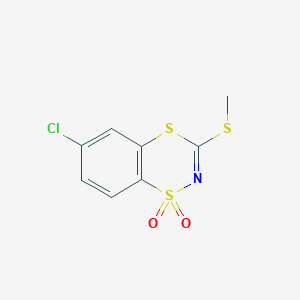
![1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl-](/img/structure/B14302304.png)
acetate](/img/structure/B14302318.png)
